4-Isopropoxy-3-methylbenzaldehyde

Description

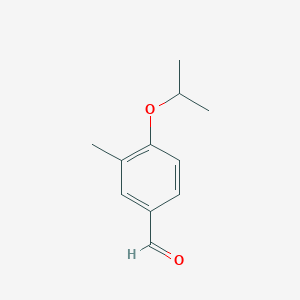

4-Isopropoxy-3-methylbenzaldehyde (CAS: Not explicitly provided in evidence; see Table 1 for related analogs) is an aromatic aldehyde featuring an isopropoxy group at the 4-position and a methyl group at the 3-position of the benzaldehyde backbone. This compound is structurally significant due to its electron-withdrawing aldehyde group and electron-donating isopropoxy substituent, which influence its reactivity and physical properties. It is commercially available in varying quantities (e.g., 1g to 25g) for research and industrial applications .

Properties

IUPAC Name |

3-methyl-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJHTRBYWPKCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropoxy-3-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-3-methylbenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropoxy and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromination using bromine in acetic acid.

Major Products Formed:

Oxidation: 4-Isopropoxy-3-methylbenzoic acid.

Reduction: 4-Isopropoxy-3-methylbenzyl alcohol.

Substitution: 4-Isopropoxy-3-methylbromobenzene.

Scientific Research Applications

4-Isopropoxy-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is used in the manufacture of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing transformations that can be studied to understand enzyme kinetics and mechanisms. The isopropoxy and methyl groups influence the compound’s reactivity and interaction with other molecules, affecting its overall behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 4-isopropoxy-3-methylbenzaldehyde include:

4-Methoxy-3-methylbenzaldehyde : Substitutes isopropoxy with a smaller methoxy group at the 4-position.

3-Isopropoxy-4-methoxybenzaldehyde : Features both isopropoxy (3-position) and methoxy (4-position) groups.

3-Isopropoxybenzaldehyde : Lacks the 3-methyl group, reducing steric hindrance.

4-Isopropoxybenzaldehyde : Retains the isopropoxy group but lacks the 3-methyl substituent.

Physicochemical Properties

Substituent bulkiness and electronic effects significantly alter properties:

- Solubility : The isopropoxy group’s bulkiness reduces water solubility compared to methoxy analogs.

- Boiling/Melting Points: Increased steric hindrance from the 3-methyl group may lower melting points relative to non-methylated analogs.

Table 1: Comparative Data for this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₁H₁₄O₂ | 178.23 | Not provided | 4-isopropoxy, 3-methyl |

| 4-Methoxy-3-methylbenzaldehyde | C₁₀H₁₂O₂ | 164.20 | Not provided | 4-methoxy, 3-methyl |

| 3-Isopropoxy-4-methoxybenzaldehyde | C₁₁H₁₄O₃ | 194.23 | 34123-66-5 | 3-isopropoxy, 4-methoxy |

| 3-Isopropoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | 74495-74-2 | 3-isopropoxy |

| 4-Isopropoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | Not provided | 4-isopropoxy |

Research Findings and Industrial Relevance

- Synthetic Challenges : The steric bulk of isopropoxy and methyl groups complicates purification, as seen in analogs requiring column chromatography or recrystallization .

- Thermal Stability : Isopropoxy-substituted benzaldehydes exhibit lower thermal stability than methoxy analogs due to weaker C-O bonds, necessitating controlled storage conditions .

- Regulatory Status: Unlike 4-methoxy-3-methylbenzaldehyde (classified as non-hazardous per ), safety data for this compound is sparse, warranting precautionary handling .

Biological Activity

4-Isopropoxy-3-methylbenzaldehyde is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O2. The compound features an isopropoxy group and a methyl group attached to a benzaldehyde structure, which contributes to its unique chemical properties. The presence of these substituents enhances its lipophilicity, potentially facilitating interactions with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The aldehyde functional group can interact with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity.

- Membrane Permeability : The isopropoxy group increases the compound's ability to penetrate lipid membranes, enhancing its bioavailability and interaction with cellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reacting 3-methylbenzoic acid with isopropanol in the presence of an acid catalyst.

- Oxidation : Starting from 4-isopropoxy-3-methylphenol and oxidizing it using oxidizing agents like potassium permanganate or chromium trioxide.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound has selective toxicity towards cancer cell lines while sparing normal cells. For instance, it showed an IC50 value of approximately 20 µM against HeLa cells, indicating potent anti-cancer activity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial effectiveness of various benzaldehyde derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Properties

Research conducted by Zhang et al. (2023) explored the anticancer effects of this compound on breast cancer cell lines. The findings demonstrated that the compound induced apoptosis through ROS generation and activation of caspase pathways, supporting its role as a promising anticancer agent.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Methylbenzaldehyde | Moderate antimicrobial activity | Lacks isopropoxy group |

| 4-Methoxy-3-methylbenzaldehyde | Lower cytotoxicity | Contains methoxy instead of isopropoxy |

| Benzyl alcohol | General solvent | Lower reactivity compared to aldehydes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.